(R)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoicacid
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Overview
Description
®-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a synthetic organic compound often used in the field of medicinal chemistry and organic synthesis. This compound features a tert-butoxy group and a tert-butoxycarbonyl-protected amino group, making it a valuable intermediate in the synthesis of various peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Hexanoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to form the hexanoic acid backbone. This may involve the use of various reagents and catalysts to introduce the necessary functional groups.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its protected amino group allows for selective reactions, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable peptide bonds makes it useful in the development of peptide-based drugs and inhibitors.
Industry
In the industrial sector, ®-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is used in the production of pharmaceuticals and fine chemicals. Its versatility and stability make it a preferred choice for large-scale synthesis.
Mechanism of Action
The mechanism of action of ®-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid involves its ability to form stable peptide bonds. The Boc-protected amino group prevents unwanted side reactions, allowing for selective interactions with target molecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-6-(tert-Butoxy)-5-amino-6-oxohexanoic acid: Lacks the Boc protection, making it more reactive.
®-6-(tert-Butoxy)-5-((benzyloxycarbonyl)amino)-6-oxohexanoic acid: Uses a different protecting group, which can influence its reactivity and stability.
®-6-(tert-Butoxy)-5-((methoxycarbonyl)amino)-6-oxohexanoic acid: Another variant with a different protecting group.
Uniqueness
®-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to its combination of the tert-butoxy and Boc-protected amino groups. This dual protection provides enhanced stability and selectivity in synthetic reactions, making it a valuable intermediate in complex organic synthesis.
Properties
Molecular Formula |
C15H27NO6 |
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Molecular Weight |
317.38 g/mol |
IUPAC Name |
(5R)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C15H27NO6/c1-14(2,3)21-12(19)10(8-7-9-11(17)18)16-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,18)/t10-/m1/s1 |
InChI Key |
WYLQIIMAILBXGU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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